An In-depth Technical Guide to Azido-PEG4-propargyl: A Versatile Linker for Bioconjugation and Drug Development
An In-depth Technical Guide to Azido-PEG4-propargyl: A Versatile Linker for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Azido-PEG4-propargyl
Azido-PEG4-propargyl is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and proteomics. Its structure incorporates two key reactive functionalities: a terminal azide group (-N₃) and a terminal propargyl group (a type of alkyne, -C≡CH). These two groups are connected by a hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture allows for sequential or orthogonal "click chemistry" reactions, enabling the precise and efficient linkage of diverse molecular entities.[1]
The azide and propargyl groups are quintessential partners in one of the most reliable click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole ring, effectively linking two molecules. The bioorthogonal nature of the azide and alkyne groups, meaning they are largely unreactive within biological systems, makes Azido-PEG4-propargyl particularly well-suited for bioconjugation in complex biological environments. The PEG4 spacer enhances the water solubility of the linker and the resulting conjugates, which can reduce aggregation and improve pharmacokinetic properties.[1] Azido-PEG4-propargyl is frequently employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as the connecting bridge between a protein-of-interest ligand and an E3 ubiquitin ligase ligand.[1][2]
Physicochemical Properties
A clear understanding of the physicochemical properties of Azido-PEG4-propargyl is essential for its effective application. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉N₃O₄ | MedChemExpress |
| Molecular Weight | 257.29 g/mol | MedChemExpress |
| CAS Number | 1192590-91-2 | MedChemExpress |
| Appearance | Colorless to light yellow viscous liquid | MedChemExpress |
| Solubility | Soluble in water, DMSO, DMF, and DCM | BroadPharm |
| Storage Conditions | -20°C for long-term storage | BroadPharm |
Synthesis and Purification
Note: The following protocol is a generalized procedure and may require optimization.
Experimental Protocol: Synthesis of Azido-PEG4-propargyl (Generalized)
-
Starting Material: Tetraethylene glycol.
-
Step 1: Monopropargylation. React tetraethylene glycol with propargyl bromide in the presence of a base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran, THF) to yield O-(propargyl)tetraethylene glycol. The reaction is typically performed at room temperature.
-
Step 2: Activation of the terminal hydroxyl group. The remaining terminal hydroxyl group of O-(propargyl)tetraethylene glycol is then activated for azidation. A common method is to convert it into a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.
-
Step 3: Azidation. The activated intermediate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF). This nucleophilic substitution reaction replaces the tosylate or mesylate group with the azide group, yielding the final product, Azido-PEG4-propargyl.
-
Purification: The crude product is typically purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities.
Purification of Azido-PEG4-propargyl Conjugates
After conjugation reactions, it is crucial to purify the desired product from unreacted starting materials and byproducts. The choice of purification method depends on the nature of the conjugate.
-
Size Exclusion Chromatography (SEC): This is a common method for purifying protein and antibody conjugates, as it separates molecules based on their size.
-
Affinity Chromatography: If the conjugate contains a specific tag (e.g., a His-tag) or is an antibody, affinity chromatography can be used for highly specific purification.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is suitable for the purification of smaller molecule conjugates, such as those used in PROTACs.
-
Dialysis or Desalting Columns: These methods are useful for removing small molecule impurities, such as excess linker or catalyst, from macromolecular conjugates.
Applications in Bioconjugation and Drug Development
The bifunctional nature of Azido-PEG4-propargyl makes it a versatile tool for a wide range of applications in bioconjugation and drug development.
Bioconjugation
Azido-PEG4-propargyl can be used to link various biomolecules, including proteins, peptides, nucleic acids, and carbohydrates, to other molecules such as fluorescent dyes, biotin, or drug molecules. The general strategy involves first attaching one end of the linker to one molecule and then using the remaining functional group to attach it to the second molecule via a click reaction.
PROTACs
A significant application of Azido-PEG4-propargyl is in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. Azido-PEG4-propargyl serves as the linker that connects the target protein-binding ligand to the E3 ligase-binding ligand. The length and flexibility of the PEG4 spacer can be critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a key determinant of PROTAC efficacy.
Experimental Protocols
The following are generalized protocols for the use of Azido-PEG4-propargyl in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Experimental Protocol: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Dissolve the azide-containing molecule and the alkyne-containing molecule (one of which will be attached to the Azido-PEG4-propargyl linker) in a suitable solvent (e.g., a mixture of t-BuOH and water, or DMF).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of a copper(I) source. This is often generated in situ by reducing a copper(II) salt (e.g., CuSO₄·5H₂O) with a reducing agent like sodium ascorbate. A ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included to stabilize the copper(I) catalyst.
-
Reaction Initiation: Add the copper(I) catalyst solution to the solution of the reactants.
-
Reaction Conditions: The reaction is typically carried out at room temperature with gentle stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy.
-
Work-up and Purification: Once the reaction is complete, the product is purified using an appropriate method as described in the "Purification" section above.
Quantitative Data for CuAAC Reactions
The efficiency of CuAAC reactions is influenced by several factors, including the choice of catalyst, ligand, and solvent. The following table provides representative data from the literature for CuAAC reactions, which can serve as a guideline for optimizing reactions with Azido-PEG4-propargyl.
| Copper Source | Ligand | Solvent | Typical Yield | Reference |
| CuSO₄/Sodium Ascorbate | THPTA | Water/t-BuOH | >90% | BenchChem |
| CuI | None | DMF | >85% | BenchChem |
| Cu(OAc)₂/Sodium Ascorbate | None | Water | >95% | BenchChem |
Characterization
Thorough characterization of Azido-PEG4-propargyl and its conjugates is essential to confirm their identity, purity, and integrity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the linker and its conjugates. Key signals to look for in the ¹H NMR of Azido-PEG4-propargyl would be the characteristic peaks for the PEG chain, the methylene protons adjacent to the azide and propargyl groups, and the acetylenic proton.
-
Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) are used to determine the molecular weight of the linker and its conjugates, confirming successful conjugation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the linker and its conjugates.
Visualizations
Chemical Structure and Reactivity of Azido-PEG4-propargyl
Caption: Structure of Azido-PEG4-propargyl and its dual reactivity.
Experimental Workflow for Antibody-Drug Conjugation
Caption: A typical workflow for creating an antibody-drug conjugate.
Logical Relationship in PROTAC Synthesis
